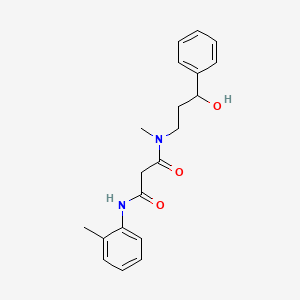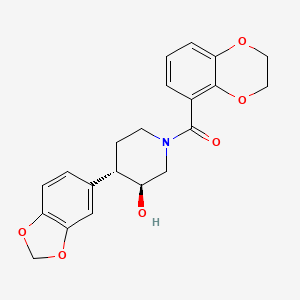![molecular formula C14H17N3O2 B3812058 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3812058.png)
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
説明
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CP-154,526, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazolone derivatives and has been found to have a wide range of biological activities.
作用機序
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one binds selectively to the CRF1 receptor and blocks the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This results in the inhibition of the downstream signaling pathways that are activated by CRF, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of stress hormones such as cortisol. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to have anxiolytic and antidepressant effects in animal models, which are thought to be mediated by its blockade of the CRF1 receptor.
Biochemical and Physiological Effects:
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have a wide range of biochemical and physiological effects in various animal models. In addition to its anxiolytic and antidepressant effects, 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to modulate the activity of the dopaminergic, serotonergic, and noradrenergic systems, which are involved in the regulation of mood, motivation, and reward. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has also been found to have anti-inflammatory and immunomodulatory effects, which may be relevant to its potential use in the treatment of autoimmune and inflammatory disorders.
実験室実験の利点と制限
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages as a research tool, including its high potency and selectivity for the CRF1 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, there are also some limitations to its use in laboratory experiments, including its relatively high cost, the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects and non-specific binding.
将来の方向性
There are several potential future directions for research on 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its analogs. One area of interest is the development of more selective and potent CRF1 antagonists with improved pharmacological properties and reduced off-target effects. Another area of research is the investigation of the role of CRF1 in the regulation of immune function and inflammation, and the potential use of CRF1 antagonists in the treatment of autoimmune and inflammatory disorders. Finally, there is a need for further studies on the safety and efficacy of 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in humans, and its potential use as a therapeutic agent for various psychiatric and neurological disorders.
科学的研究の応用
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which is a key regulator of the stress response. 5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been used to investigate the role of CRF1 in various physiological and pathological conditions, including anxiety, depression, addiction, and stress-related disorders.
特性
IUPAC Name |
3-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-12-6-2-10(3-7-12)8-9-17-13(11-4-5-11)15-16-14(17)18/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMQRTAHUSMNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NNC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3811975.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3811979.png)

![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B3811997.png)
![1-[2-methoxy-5-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3812010.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3812016.png)
![5-isopropyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B3812030.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3812040.png)
![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3812042.png)
![4-[(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiomorpholine bis(trifluoroacetate)](/img/structure/B3812073.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812076.png)

![3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812079.png)